Pyrrolidine-1-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Pyrrolidine-1-carboximidamide often involves innovative methodologies to construct the pyrrolidine ring, a core structural motif. For example, the synthesis of pyrrolidin-5-one-2-carboxamides was achieved through a one-pot Ugi reaction followed by regioselective cyclization, showcasing a method with good yields and high atom-economy under mild conditions (Shahriari et al., 2022). Additionally, the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides was highlighted for accessing different stereochemical patterns in pyrrolidine synthesis, indicating a method for achieving stereochemical diversity (Adrio & Carretero, 2019).
Molecular Structure Analysis
The molecular structure of Pyrrolidine-1-carboximidamide derivatives is crucial for their chemical reactivity and properties. Studies on crystal structures have revealed intermolecular hydrogen-bonding interactions forming distinct molecular networks, which are essential for understanding the compound's behavior and reactivity. For instance, the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives demonstrate the importance of N—H⋯N hydrogen-bonding in forming stable molecular assemblies (Meva et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of Pyrrolidine-1-carboximidamide is showcased through its involvement in various chemical reactions, leading to the formation of diverse compounds. Lewis acid-catalyzed reactions have been utilized to prepare pyrrolidine derivatives, indicating the compound's versatility in synthetic chemistry (Lu & Shi, 2007). Additionally, its role in supramolecular chemistry is highlighted by the recurrence of specific synthons in crystal structures, which is critical for crystal engineering strategies (Vishweshwar et al., 2002).
Physical Properties Analysis
The physical properties of Pyrrolidine-1-carboximidamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents and possess high thermal stability, showcasing the impact of the pyrrolidine motif on material properties (Wang et al., 2006).
Scientific Research Applications
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- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to be bioactive .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
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- Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- Some alkaloids have been identified to exert toxic effects on the animal organs .
- Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
-
- Pyrrolidine compounds are utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
- Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
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Antimicrobial and Antiviral Agents
- Pyrrolidine derivatives have been found to exhibit antimicrobial and antiviral activities .
- These compounds can be designed and developed into more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrrolidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRWPZTWLVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383243 | |
Record name | Pyrrolidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide | |
CAS RN |
13932-58-6 | |
Record name | Pyrrolidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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